molecular formula C10H13Cl3NO5PS B3819588 dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

Cat. No.: B3819588
M. Wt: 396.6 g/mol
InChI Key: ZRJQPLJJBIFPLE-UHFFFAOYSA-N
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Description

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a phosphonate group, a trichloromethyl group, and a phenylsulfonylamino group, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate typically involves multi-step organic reactions. One common method includes the reaction of dimethyl phosphite with 2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid, which facilitates the formation of the desired phosphonate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.

    Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted phosphonates.

Scientific Research Applications

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and related compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications but lacks the trichloromethyl and phenylsulfonylamino groups.

    Trichloromethyl phosphonates: Compounds with similar trichloromethyl groups but different substituents on the phosphonate group.

Uniqueness

Dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable tool in both synthetic chemistry and biological research.

Properties

IUPAC Name

N-(2,2,2-trichloro-1-dimethoxyphosphorylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl3NO5PS/c1-18-20(15,19-2)9(10(11,12)13)14-21(16,17)8-6-4-3-5-7-8/h3-7,9,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJQPLJJBIFPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)NS(=O)(=O)C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3NO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
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dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
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dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
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dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate
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dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate

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